molecular formula C11H15ClN2O2 B13613514 3-(4-Chloro-2-nitrophenyl)-2,2-dimethylpropan-1-amine

3-(4-Chloro-2-nitrophenyl)-2,2-dimethylpropan-1-amine

Cat. No.: B13613514
M. Wt: 242.70 g/mol
InChI Key: XEEJXISBBWCKBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Chloro-2-nitrophenyl)-2,2-dimethylpropan-1-amine is an organic compound characterized by the presence of a chloro and nitro group attached to a phenyl ring, along with a dimethylpropan-1-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chloro-2-nitrophenyl)-2,2-dimethylpropan-1-amine typically involves the nitration of 4-chlorophenyl compounds followed by amination. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and amination processes, utilizing advanced chemical reactors and purification systems to achieve efficient and cost-effective synthesis. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chloro-2-nitrophenyl)-2,2-dimethylpropan-1-amine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the chloro and nitro groups influence the reactivity of the phenyl ring.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts for reduction reactions, and nucleophiles such as amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 3-(4-Chloro-2-aminophenyl)-2,2-dimethylpropan-1-amine, while nucleophilic substitution of the chloro group can produce various substituted derivatives.

Scientific Research Applications

3-(4-Chloro-2-nitrophenyl)-2,2-dimethylpropan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-Chloro-2-nitrophenyl)-2,2-dimethylpropan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The presence of the chloro and nitro groups can influence the compound’s binding affinity and specificity towards these targets, leading to various biological effects. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or interference with cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-nitrophenyl isocyanate
  • 4-Chloro-2-nitrophenol

Uniqueness

3-(4-Chloro-2-nitrophenyl)-2,2-dimethylpropan-1-amine is unique due to its specific combination of functional groups and structural features. The presence of both chloro and nitro groups on the phenyl ring, along with the dimethylpropan-1-amine moiety, imparts distinct chemical and biological properties that differentiate it from other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C11H15ClN2O2

Molecular Weight

242.70 g/mol

IUPAC Name

3-(4-chloro-2-nitrophenyl)-2,2-dimethylpropan-1-amine

InChI

InChI=1S/C11H15ClN2O2/c1-11(2,7-13)6-8-3-4-9(12)5-10(8)14(15)16/h3-5H,6-7,13H2,1-2H3

InChI Key

XEEJXISBBWCKBU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=C(C=C(C=C1)Cl)[N+](=O)[O-])CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.